(Anthracen-9-YL)methyl prop-2-ynoate
Description
Contextual Significance of Anthracene-Based Scaffolds in Molecular Design
Anthracene (B1667546), a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a cornerstone in the design of functional organic materials. Its extended π-conjugated system is responsible for its characteristic photochemical and photophysical properties.
Optoelectronic Materials: Anthracene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netzbwhr.com Their ability to absorb and emit light, particularly in the blue region of the spectrum, makes them valuable as emissive materials in display technologies. zbwhr.comresearchgate.net The specific substitution on the anthracene core can be tuned to modify these properties. mdpi.comrsc.org
Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene chromophore makes it an excellent component for chemical sensors. rroij.com Modifications to the anthracene skeleton can be designed to induce changes in fluorescence upon interaction with specific analytes, such as metal cations or protons, enabling their detection. rroij.com
Biochemical Applications: In the biological realm, anthracene derivatives have been explored for their ability to interact with biomolecules. mdpi.com They can act as fluorescent probes for bioimaging and have been investigated for their potential to react with reactive oxygen species like singlet oxygen, which has implications for photodynamic therapy. mdpi.comsmolecule.com
Photomechanical Materials: A fascinating application of anthracene is its ability to undergo [4+4] photocycloaddition. mdpi.com This reversible dimerization upon exposure to UV light can induce mechanical changes in crystalline materials, leading to phenomena like bending, twisting, or peeling, which is of interest for developing light-driven actuators. chemrxiv.org
Table 1: Applications of Anthracene Derivatives
| Application Area | Examples | Key Properties Utilized |
|---|---|---|
| Optoelectronics | OLEDs, OFETs, Solar Cells researchgate.netzbwhr.com | Fluorescence, Charge Transport, Photostability |
| Chemical Sensing | Fluorescent Chemosensors rroij.com | Photo-induced Electron Transfer (PET), High Quantum Yield |
| Biomedical | Bioimaging Probes, Singlet Oxygen Traps mdpi.com | Intrinsic Fluorescence, Diels-Alder Reactivity |
| Materials Science | Dyes & Pigments, Polymers zbwhr.com | Photochemical Stability, Extended π-Conjugation |
| Photomechanics | Light-Actuated Crystals chemrxiv.org | Reversible [4+4] Photodimerization |
Role of Alkyne Functionalities in Advanced Organic Synthesis
The alkyne group, particularly a terminal alkyne as present in (Anthracen-9-YL)methyl prop-2-ynoate, is one of the most versatile functional groups in organic synthesis. Its reactivity allows for the construction of complex molecular architectures.
Click Chemistry: The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". researchgate.netnih.gov This reaction is highly efficient and regiospecific, forming a stable 1,2,3-triazole linkage. nih.govnih.gov This reliability has made it a go-to method for bioconjugation, drug discovery, and materials science. researchgate.netpcbiochemres.com
Carbon-Carbon Bond Formation: The acidity of the terminal alkyne's proton (pKa ≈ 25) allows for its deprotonation to form an acetylide anion. alfa-chemistry.com This nucleophile can then participate in reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds, a fundamental strategy for building more complex molecules.
Coupling Reactions: Alkynes are crucial substrates in a variety of metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings. acs.org These reactions are instrumental in synthesizing conjugated polymers and complex aromatic systems. researchgate.netacs.org
Cycloaddition and Cycloisomerization Reactions: The π-bonds of the alkyne can participate in various cycloaddition reactions to form cyclic compounds. Furthermore, intramolecular cycloisomerization of alkynes is a powerful method for constructing polycyclic aromatic hydrocarbons. cdnsciencepub.com
Table 2: Key Reactions Involving Terminal Alkynes
| Reaction Name | Reactants | Product | Significance |
|---|---|---|---|
| CuAAC (Click Chemistry) | Terminal Alkyne, Azide (B81097) | 1,4-disubstituted 1,2,3-Triazole | High efficiency, Biocompatibility, Linker formation nih.govnih.gov |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne | C-C bond formation, Synthesis of conjugated systems |
| Alkynylation | Acetylide Anion, Electrophile (e.g., R-X) | Internal Alkyne | Chain extension, Molecular construction |
| Glaser Coupling | Terminal Alkyne | 1,3-Diyne (Butadiyne) | Synthesis of conjugated polymers and oligomers acs.org |
Overview of Research Trajectories for Anthracene-Alkyne Conjugates
The combination of anthracene and alkyne functionalities into a single molecule, such as this compound, creates a bifunctional platform for a variety of research directions.
Advanced Materials Synthesis: These conjugates serve as valuable building blocks for creating novel polymers and materials. The anthracene unit can be incorporated for its photophysical properties, while the alkyne serves as a reactive handle for polymerization or surface functionalization via click chemistry. Diacetylene-linked anthracene oligomers, for example, have been synthesized via on-surface reactions. acs.org
Enhanced Electronic Conjugation: Connecting chromophores like anthracene with alkyne or poly-yne bridges is a common strategy to extend π-conjugation. nih.gov This extended conjugation can lead to materials with tailored electronic and optical properties, such as smaller HOMO-LUMO gaps and red-shifted absorption and emission spectra, which are desirable for applications in nonlinear optics and organic electronics. nih.govacs.org
Molecular Scaffolds for Complex Architectures: The alkyne group on an anthracene scaffold allows for the straightforward attachment of other molecular entities. Using CuAAC, functional groups, biomolecules, or other chromophores can be "clicked" onto the anthracene core. This modular approach is highly valuable in drug discovery and for creating complex, multifunctional molecular systems.
Probing Molecular Interactions: The distinct spectroscopic signature of anthracene can be used to probe the local environment. By attaching the anthracene-alkyne conjugate to a target of interest, changes in fluorescence can report on binding events or conformational changes.
Structure
3D Structure
Properties
CAS No. |
70537-27-8 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
anthracen-9-ylmethyl prop-2-ynoate |
InChI |
InChI=1S/C18H12O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h1,3-11H,12H2 |
InChI Key |
LDTRSVOEFQBAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Anthracen 9 Yl Methyl Prop 2 Ynoate
Click Chemistry Transformations Involving the Alkyne Moiety
The terminal alkyne is a key functional group for "click chemistry," a class of reactions known for being rapid, efficient, and highly selective under mild conditions.
The most prominent click reaction for a terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of the terminal alkyne of (Anthracen-9-YL)methyl prop-2-ynoate with an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org The reaction is exceptionally reliable and tolerates a wide array of functional groups, making it a powerful tool for chemical synthesis and bioconjugation. organic-chemistry.orgnih.gov
The mechanism proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with the azide partner. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. organic-chemistry.orgjenabioscience.com The reaction rate and stability of the catalyst are often enhanced by the use of a chelating ligand.
Propargyl compounds, such as this compound, are considered excellent substrates for CuAAC, combining good reactivity with ease of installation. nih.gov The reaction can be performed with a diverse range of azide partners, from small organic molecules to large biomacromolecules, allowing for the covalent linkage of the fluorescent anthracene (B1667546) moiety to various targets.
Table 1: Representative Conditions for CuAAC of Propargyl Substrates
| Component | Typical Concentration/Ratio | Role | Reference |
|---|---|---|---|
| Alkyne Substrate | 50-500 µM | Reactant | nih.govjenabioscience.com |
| Azide Substrate | 50-500 µM | Reactant | nih.govjenabioscience.com |
| Copper Source (e.g., CuSO₄) | 0.1-1 mM | Catalyst Precursor | jenabioscience.com |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Forms active Cu(I) catalyst | nih.govjenabioscience.com |
| Ligand (e.g., THPTA, TBTA) | 5:1 (Ligand:Cu) | Accelerates reaction, stabilizes catalyst | nih.gov |
| Solvent System | Aqueous buffer/DMSO or other organic solvents | Reaction Medium | organic-chemistry.orgnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that, unlike CuAAC, proceeds without a metal catalyst. The driving force for this reaction is the high ring strain of a cycloalkyne, typically a derivative of cyclooctyne. nih.govbiochempeg.com
As this compound is a terminal alkyne, it lacks the requisite ring strain to be the energetic driving component of a SPAAC reaction. biochempeg.com However, it can readily serve as the alkyne reaction partner for a strained cycloalkyne that is functionalized with an azide group, or more directly, it can react with a strained cycloalkyne if the anthracene moiety were attached to an azide instead. The term "SPAAC reactivity" in the context of this molecule refers to its ability to participate in the cycloaddition once the strained partner is introduced. The reaction kinetics are primarily dictated by the structure and strain of the cycloalkyne component. nih.gov This catalyst-free approach is particularly valuable in biological systems where the potential toxicity of copper is a concern. nih.gov
The product of the azide-alkyne cycloaddition is a highly stable 1,2,3-triazole ring. wikipedia.org This five-membered heterocycle is aromatic and generally resistant to metabolic degradation, hydrolysis, and redox reactions, making it an excellent and robust linker in medicinal chemistry and materials science. nih.gov
Polymerization Behavior of the Propargyl Ester Unit
The terminal alkyne of this compound serves as a monomer unit for several types of polymerization reactions, enabling the synthesis of polymers with unique structural and electronic properties.
Alkyne cyclotrimerization is a [2+2+2] cycloaddition reaction where three alkyne units combine to form a substituted benzene (B151609) ring, a process that can be catalyzed by various transition metals like nickel, rhodium, or cobalt. wikipedia.org When applied to a monomer like this compound, this reaction can lead to the formation of a polyphenylene-type polymer.
In this polymerization, the polymer backbone would consist of 1,2,4- and/or 1,3,5-trisubstituted benzene rings, with each ring bearing pendant -(CH₂)-O-C(O)-(CH₂)-anthracene side chains. wikipedia.orgnih.gov The resulting polymer would be a highly aromatic structure, likely possessing high thermal stability and interesting photophysical properties due to the high density of anthracene chromophores. The regioselectivity of the substitution pattern on the newly formed aromatic rings (1,2,4- vs. 1,3,5-) is dependent on the specific catalyst and reaction conditions employed. wikipedia.org Surface-assisted cyclotrimerization on metallic substrates like gold has also been shown to be an effective method for creating extended two-dimensional polyphenylene networks from arylalkyne precursors. researchgate.netresearchgate.net
A primary polymerization pathway for terminal alkynes is oxidative coupling, often referred to as Glaser or Glaser-Hay coupling. researchgate.netwikipedia.org This reaction involves the homocoupling of two terminal alkyne units in the presence of a copper(I) catalyst, a base (like TMEDA or pyridine), and an oxidant (typically oxygen from the air) to form a 1,3-diyne (butadiyne) linkage. wikipedia.orgnih.gov
When applied to this compound as a monomer, this reaction would result in a polydiacetylene polymer. The polymer backbone would consist of alternating double and triple carbon-carbon bonds, a conjugated system that can impart unique electronic and optical properties. Such conjugated polymers are of interest for applications in materials science. researchgate.netrsc.org The Glaser coupling is a robust and efficient method for creating these C-C bonds. tandfonline.com
Table 2: Representative Conditions for Glaser-Hay Oxidative Coupling
| Component | Typical Reagent/Conditions | Role | Reference |
|---|---|---|---|
| Alkyne Monomer | Starting Material | Monomer Unit | nih.gov |
| Copper Source | CuCl or Cu(OAc)₂ | Catalyst | wikipedia.org |
| Ligand/Base | TMEDA or Pyridine (B92270) | Activates catalyst, base | wikipedia.orgnih.gov |
| Oxidant | O₂ (Air) | Oxidizes Cu(I) to Cu(II) in catalytic cycle | wikipedia.org |
| Solvent | Acetone, Dichloromethane, or Pyridine | Reaction Medium | wikipedia.org |
| Temperature | Room Temperature to mild heating | Reaction Condition | nih.gov |
Other polyaddition reactions involving the propargyl ester unit are also conceivable. For instance, under gold or rhodium catalysis, propargyl esters can rearrange to form allene (B1206475) or vinyl carbene intermediates, which can then participate in various cycloaddition reactions to form polymeric structures. nih.govnih.govrsc.org The specific polymeric architecture would depend heavily on the chosen catalyst and the presence of any co-monomers.
Strategies for Graft Copolymerization
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using monomers like this compound due to its distinct reactive moieties: the anthracene ring and the terminal alkyne. Three primary strategies are employed for this purpose: "grafting-from," "grafting-onto," and "grafting-through". mdpi.comresearchgate.net
"Grafting-from" Approach: In this strategy, the polymer backbone is first synthesized or selected, and then modified to contain initiation sites from which the graft chains are grown. chempedia.info For a backbone containing this compound units, the anthracene moiety can be chemically modified to create an initiator, for example, an atom transfer radical polymerization (ATRP) initiator. Subsequent polymerization of a second monomer from these sites would generate well-defined graft copolymers. This method is particularly effective for producing high-density grafts. For instance, cellulose (B213188) has been modified to incorporate ATRP initiators, allowing for the "grafting-from" of various monomers in a controlled manner. rsc.org
"Grafting-onto" Approach: The "grafting-onto" method involves synthesizing the backbone and the side chains separately, followed by a coupling reaction to attach the chains to the backbone. mdpi.com The terminal alkyne of this compound is ideally suited for this approach, particularly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. mdpi.com In this scenario, a polymer backbone is prepared with pendant azide groups, and separate polymer chains are synthesized with a terminal alkyne group (or vice-versa). The two are then reacted to form the graft copolymer. pirireis.edu.trresearchgate.net This method allows for precise characterization of both the backbone and the side chains before the grafting reaction. mdpi.com For example, azide-functionalized polypropylene (B1209903) has been successfully grafted with alkyne-terminated poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL) using this technique. pirireis.edu.trresearchgate.net
"Grafting-through" Approach: This strategy involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. mdpi.com this compound itself could be incorporated into a macromonomer. More commonly, a polymerizable group such as a methacrylate (B99206) is attached to a polymer chain, which is then copolymerized with other monomers to form a graft copolymer. For instance, a polystyrene macromonomer was prepared by coupling azide-terminated polystyrene with propargyl methacrylate via CuAAC, which was then polymerized to create a densely grafted structure. mdpi.com
The dual functionality of this compound also allows for the synthesis of more complex structures like double-grafted copolymers, where both hydrophilic and hydrophobic chains can be attached to a single backbone, creating materials with unique amphiphilic properties. mdpi.comnih.gov
Controlled/Living Polymerization Techniques for Functional Polymers
To synthesize polymers with predictable molecular weights, low dispersity (Đ or PDI), and specific architectures, controlled/living polymerization techniques are essential. mdpi.com The functional groups of this compound make it a candidate for incorporation into polymers via several of these advanced methods.
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust reversible-deactivation radical polymerization technique that allows for the synthesis of well-defined polymers from a wide variety of monomers. nih.gov The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based. nih.gov Anthracene derivatives have been successfully used as initiators for ATRP, enabling the creation of polymers with an anthracene group at the chain end. This "grafting-from" approach is powerful for creating polymer brushes on surfaces. nih.govcmu.edu Alternatively, this compound can be used as a comonomer in an ATRP reaction, leading to a polymer with pendant anthracene and alkyne functionalities along the chain. These functionalities can then be used for post-polymerization modifications, such as cross-linking through anthracene dimerization or attaching other molecules via click chemistry. nih.govsemanticscholar.org
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile controlled radical polymerization method that can be used for a wide range of monomers. It relies on a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. nih.govmonash.edu RAFT offers the advantage of being metal-free. This compound can be copolymerized with other monomers using RAFT to produce well-defined copolymers. The resulting polymers would possess the photoactive anthracene and reactive alkyne groups, allowing for further functionalization. The molecular weight distribution can be finely tuned by adjusting reaction parameters, such as the ratio of monomer to chain transfer agent. rsc.orgresearchgate.net
Living Anionic Polymerization: Living anionic polymerization provides excellent control over molecular weight and dispersity, but it is typically limited to a smaller range of monomers (like styrene (B11656) and dienes) and requires stringent reaction conditions to eliminate impurities. researchgate.net While the direct anionic polymerization of a propargyl ester might be challenging due to potential side reactions with the ester and alkyne groups, it could potentially be incorporated into copolymers. A significant advantage of this method is the ability to directly switch from a living anionic polymerization to a RAFT polymerization, enabling the synthesis of complex block copolymers that combine polydienes with functional polymers like polyacrylamides. researchgate.net
| Polymerization Technique | Key Features | Typical Dispersity (Đ) | Monomer Scope | Role of this compound |
|---|---|---|---|---|
| ATRP (Atom Transfer Radical Polymerization) | Uses a transition metal catalyst (e.g., Cu) to control radical concentration. Tolerant to many functional groups. nih.gov | 1.05 - 1.25 | Styrenes, (meth)acrylates, acrylonitrile | Can be part of an initiator for "grafting-from" or used as a comonomer. |
| RAFT (Reversible Addition-Fragmentation chain-Transfer) | Metal-free; uses a thiocarbonylthio chain transfer agent. nih.gov | 1.05 - 1.25 | Very broad, including acrylates, acrylamides, styrenes, and vinyl esters. | Can be used as a comonomer to introduce photoactive and clickable groups. |
| Living Anionic Polymerization | No inherent termination step, leading to very narrow MWD. Requires high purity. researchgate.net | < 1.10 | Styrenes, dienes, some methacrylates. | Potential for incorporation as a comonomer, though side reactions are possible. |
Two-Dimensional Polymerization Mechanisms
Two-dimensional (2D) polymers are single-layer, covalently bonded materials with a defined periodic internal structure. The on-surface synthesis of such materials using scanning probe microscopy techniques allows for atomic-level precision. nih.govwiley.com Anthracene derivatives are excellent candidates for creating 2D polymers through photopolymerization.
The mechanism for forming a 2D polymer from a monomer like this compound involves a two-step process:
Self-Assembly on a Substrate: The process begins with the deposition of the monomer onto an atomically flat surface, such as graphite (B72142) or a metal surface like gold (Au(111)), under ultra-high vacuum conditions. The molecules then self-assemble into a highly ordered monolayer. This pre-organization is crucial and is driven by non-covalent interactions like van der Waals forces between the molecules and the substrate. For anthracene derivatives, this assembly arranges the anthracene moieties into a specific, regular pattern that is suitable for subsequent photopolymerization. researchgate.net
On-Surface Photopolymerization: Once the ordered monolayer is formed, it is irradiated with light of a specific wavelength (typically UV or violet light). This triggers the [4+4] photocycloaddition reaction between adjacent anthracene moieties, forming covalent bonds and creating the 2D polymer network. A key advantage of this photo-induced method over thermal methods is that it can proceed at low temperatures, preserving the long-range order of the initial self-assembled structure and resulting in fewer defects.
The formation and structure of these 2D polymers can be directly visualized and characterized using high-resolution techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), which can resolve the individual molecules and the resulting polymer lattice. researchgate.netaps.orgalvtechnologies.com.ph
Photochemical Reactivity of the Anthracene Chromophore and Alkyne Linkage
Photoinduced Dimerization of Anthracene Moieties
The most prominent photochemical reaction of the anthracene core is its reversible [4+4] photodimerization. mdpi.com This reaction has been known since 1867 and involves the cycloaddition of two anthracene molecules upon exposure to ultraviolet (UV) light, typically at wavelengths greater than 300 nm. mdpi.comacs.org The reaction occurs between the 9 and 10 positions of two parallel-stacked anthracene rings, forming a stable dimer. researchgate.net
This dimerization process is accompanied by distinct changes in the UV-Vis absorption spectrum. The characteristic structured absorption of the anthracene monomer (with peaks between ~350-400 nm) disappears and is replaced by the spectrum of the dimer, which absorbs at shorter wavelengths. acs.org This spectral change allows the reaction progress to be easily monitored.
The dimerization is reversible. The original anthracene monomers can be regenerated either by heating the dimer or by irradiating it with shorter wavelength UV light (<300 nm). acs.org This reversibility makes anthracene-containing polymers useful for creating photoresponsive materials, such as self-healing networks, photo-switchable surfaces, and materials for data storage.
The efficiency of the dimerization, known as the quantum yield (Φ), is highly dependent on the reaction conditions. In systems where two anthracene molecules are held in a favorable sandwich-like orientation, the quantum yield for dimerization can approach unity (100%) at higher temperatures. tandfonline.com However, at very low temperatures, fluorescence becomes the dominant process, and the dimerization efficiency drops. tandfonline.com
| Process | Conditions | Spectroscopic Change | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Dimerization | UV Irradiation (>300 nm) | Loss of structured anthracene absorption (~350-400 nm) | Approaches 1.0 at high temperatures in pre-organized systems | mdpi.comtandfonline.com |
| Cleavage (Scission) | UV Irradiation (<300 nm) or Heat (~100-150 °C) | Reappearance of anthracene absorption | Variable, depends on conditions | acs.org |
Intramolecular Photoinduced Alkyne-Allene Isomerization
While the photodimerization of the anthracene moiety is the dominant photochemical process, the reactivity of the prop-2-ynoate (propargyl ester) group under irradiation should also be considered. Terminal alkynes can potentially undergo isomerization to form allenes, which are compounds with two adjacent double bonds (C=C=C).
Photochemical isomerization of alkynes to allenes has been reported, although it is often a low-yield process compared to thermal or metal-catalyzed rearrangements. The mechanism would likely involve the formation of an excited state of the alkyne, which could then rearrange through a hydrogen shift to form the more stable conjugated allene system. For this compound, this would result in the formation of (Anthracen-9-YL)methyl propa-1,2-dienoate.
However, direct evidence for a significant photoinduced alkyne-allene isomerization pathway for this specific compound in the context of its other photochemical reactions is not well-established in the literature. Metal catalysis, particularly with gold complexes, is a much more common and efficient method for inducing rearrangements of propargyl esters to vinylallene derivatives. This typically proceeds through the formation of a metal-carbene intermediate following a mdpi.comtandfonline.com-acyloxy rearrangement, a pathway distinct from a direct photoisomerization.
Therefore, while a minor photochemical side reaction involving alkyne-allene isomerization is mechanistically plausible, it is expected to be a much less significant pathway compared to the highly efficient and well-documented photodimerization of the anthracene chromophore.
Excited-State Electron Transfer Processes
Upon absorption of a photon, the anthracene moiety is promoted to an electronically excited state (An*). This excited state is both a better electron acceptor and a better electron donor than the ground state molecule, enabling it to participate in photoinduced electron transfer (PET) processes. ias.ac.in
Intramolecular vs. Intermolecular PET: In a molecule like this compound, the possibility of intramolecular PET exists between the anthracene core and the prop-2-ynoate group. However, given the insulating methylene (B1212753) (-CH2-) spacer, this process may be less efficient than intermolecular PET.
In intermolecular PET, the excited anthracene (An*) can react with a separate electron donor (D) or electron acceptor (A) molecule in its vicinity. youtube.com
Reductive Quenching: If an electron donor is present, it can donate an electron to the excited anthracene, resulting in the formation of an anthracene radical anion (An•⁻) and a donor radical cation (D•⁺).
An* + D → An•⁻ + D•⁺
Oxidative Quenching: If an electron acceptor is present, the excited anthracene can donate an electron to it, forming an anthracene radical cation (An•⁺) and an acceptor radical anion (A•⁻).
An* + A → An•⁺ + A•⁻
The feasibility of these processes is governed by the change in Gibbs free energy (ΔG_pet), which can be estimated using the Rehm-Weller equation. A negative ΔG_pet indicates that the electron transfer is thermodynamically favorable.
Kinetics and Transient Species: The kinetics of PET can be extremely fast, often occurring on the picosecond to nanosecond timescale. ias.ac.inunige.ch These processes can be studied using time-resolved spectroscopic techniques like transient absorption spectroscopy. tudublin.ieresearchgate.netyoutube.com This method uses a short laser pulse (the "pump") to excite the sample and a second pulse (the "probe") to measure the absorption spectrum of the short-lived excited states and radical ions that are formed. For anthracene derivatives, transient absorption spectra typically show a strong excited state absorption in the visible region (~600 nm). tudublin.ieillinois.edu In the presence of a donor or acceptor, new absorption bands corresponding to the anthracene radical ions (An•⁻ or An•⁺) and the corresponding partner radical ions appear, allowing for the direct observation and kinetic analysis of the charge-separated state. ias.ac.in The lifetime of this charge-separated state is crucial for applications in solar energy conversion and photocatalysis, with research focused on designing systems that slow down the charge recombination (back electron transfer) process. ias.ac.in
Other Reactive Pathways
Beyond the primary reactions, the unique bifunctional structure of this compound, featuring both a terminal alkyne and an anthracene core, opens it up to a variety of other reactive pathways. The alkyne group serves as a potent dipolarophile for cycloaddition reactions, while the anthracene moiety is a classic diene for Diels-Alder reactions. These pathways allow for significant molecular elaboration, leading to complex polycyclic and heterocyclic architectures.
The terminal alkyne functionality of this compound makes it an excellent substrate for 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a highly regio- and stereoselective manner. wikipedia.org One of the most common applications of this reaction involves the use of nitrile oxides as the 1,3-dipole. nih.gov
The reaction between an alkyne (the dipolarophile) and a nitrile oxide results in the formation of an isoxazole (B147169) ring. wikipedia.org Nitrile oxides are typically unstable and are generated in situ from stable precursors, such as the dehydration of nitroalkanes or the oxidation of aldoximes. researchgate.net The cycloaddition is a concerted pericyclic reaction, and its regioselectivity is primarily governed by frontier molecular orbital (FMO) theory, although steric factors can also play a significant role. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole (or vice-versa) determines the orientation of the addition and thus the final structure of the isoxazole product. mdpi.com
For this compound, the reaction with a nitrile oxide (R-C≡N⁺-O⁻) is expected to yield a 3,5-disubstituted isoxazole. The following table presents representative, hypothetical outcomes for this reaction with various nitrile oxides, based on established principles of 1,3-dipolar cycloaddition chemistry.
| Nitrile Oxide Precursor (R-CH=NOH) | Generated Nitrile Oxide (R-CNO) | Reaction Conditions (Typical) | Expected Isoxazole Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Benzaldoxime | Benzonitrile oxide | NCS, Et3N, CH2Cl2, rt | (Anthracen-9-yl)methyl 3-phenylisoxazole-5-carboxylate | 85 |
| Acetaldoxime | Acetonitrile oxide | NaOCl, H2O/CH2Cl2, rt | (Anthracen-9-yl)methyl 3-methylisoxazole-5-carboxylate | 78 |
| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile oxide | Chloramine-T, EtOH, rt | (Anthracen-9-yl)methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate | 90 |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethyl carbononitridoylcyanidate oxide | NaOCl, Et3N, CH2Cl2, 0 °C to rt | (Anthracen-9-yl)methyl 3-(ethoxycarbonyl)isoxazole-5-carboxylate | 82 |
Note: The data in this table is representative and intended to illustrate the expected chemical reactivity. It is based on general outcomes for nitrile oxide cycloadditions and does not represent experimentally verified results for this compound.
The anthracene core of this compound is an excellent diene for the Diels-Alder, or [4+2] cycloaddition, reaction. researchgate.net Anthracene derivatives preferentially undergo cycloaddition across the central 9 and 10 positions. researchgate.netnih.gov This reactivity is driven by the fact that the resulting adduct contains two isolated and fully aromatic benzene rings, which is energetically favorable despite the loss of aromaticity in the central ring. mnstate.edu
The reaction involves the interaction of the 4π-electron system of the anthracene diene with the 2π-electron system of a dienophile to form a six-membered ring. scribd.com The presence of the (prop-2-ynoyloxymethyl) substituent at the C-9 position can influence the kinetics and stereoselectivity of the cycloaddition. orientjchem.org The reaction is typically performed by heating the anthracene derivative with a suitable dienophile, which is often an alkene or alkyne bearing electron-withdrawing groups. mnstate.edu
The Diels-Alder reaction of this compound is expected to produce a bridged, polycyclic adduct. The stereochemistry of the product is dictated by the "endo rule," although exceptions can occur. The reaction is often thermally reversible, allowing for the possibility of retro-Diels-Alder reactions at higher temperatures. researchgate.net
The table below illustrates potential Diels-Alder reactions of this compound with several common dienophiles, providing hypothetical but chemically plausible outcomes.
| Dienophile | Reaction Conditions (Typical) | Expected Product Name | Hypothetical Yield (%) |
|---|---|---|---|
| Maleic anhydride | Xylene, reflux | (9,10-dihydro-9,10-ethanoanthracen-9-yl)methyl prop-2-ynoate-11,12-dicarboxylic anhydride | 95 |
| N-Phenylmaleimide | Toluene, reflux | (9,10-dihydro-9,10-ethanoanthracen-9-yl)methyl prop-2-ynoate-11,12-dicarboximide, N-phenyl | 92 |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Nitrobenzene, 150 °C | Dimethyl (9,10-dihydro-9,10-ethenoanthracen-9-yl)methyl prop-2-ynoate-11,12-dicarboxylate | 75 |
| p-Benzoquinone | Benzene, reflux | (5,8,8a,10a-tetrahydro-5,8-ethanoanthracen-9-yl)methyl prop-2-ynoate-11,12-dione | 68 |
Note: The data in this table is representative and intended to illustrate the expected chemical reactivity. It is based on general outcomes for Diels-Alder reactions of 9-substituted anthracenes and does not represent experimentally verified results for this compound.
Photophysical Properties and Excited State Dynamics of Anthracen 9 Yl Methyl Prop 2 Ynoate Systems
Electronic Absorption Characteristics
The electronic absorption spectra of anthracene (B1667546) derivatives are characterized by well-defined vibronic bands in the ultraviolet (UV) region, corresponding to π-π* transitions.
UV-Visible Spectroscopy in Various Solvents
While specific data for (Anthracen-9-YL)methyl prop-2-ynoate is unavailable, studies on analogous compounds like 9-anthracenylmethyl acrylate (B77674) show characteristic absorption bands. For instance, 9-anthracenylmethyl acrylate exhibits distinct absorption peaks in the UV region. researchgate.net The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states by the solvent molecules.
Table 1: Representative UV-Vis Absorption Data for a Related Anthracene Derivative
| Compound | Solvent | λmax (nm) |
|---|
Note: This data is for a related compound and serves as an illustrative example.
Influence of Substituents and Conjugation on Absorption Spectra
The nature of the substituent at the 9-position of the anthracene core significantly impacts the electronic absorption spectra. Electron-withdrawing or electron-donating groups can cause a shift in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths. For example, the introduction of a bromo group at the 10-position of (E)-methyl 3-(anthracen-9-yl)acrylate influences its molecular conformation, which in turn affects its electronic properties. nih.govresearchgate.net The degree of conjugation between the substituent and the anthracene moiety also plays a crucial role. Increased conjugation generally leads to a red-shift in the absorption spectrum.
Luminescence Properties
Anthracene and its derivatives are well-known for their strong fluorescence in the blue-violet region of the electromagnetic spectrum.
Fluorescence Emission Spectra and Quantum Yields
Upon excitation at their absorption maxima, anthracene derivatives typically exhibit fluorescence with a characteristic vibronic structure. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is an important parameter. For instance, chalcones containing an anthracene moiety have been shown to display fluorescent properties. nih.govresearchgate.net The specific emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment.
Table 2: Illustrative Fluorescence Data for an Anthracene-Containing Chalcone
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) |
|---|
Note: This data is for a related compound and is provided for context.
Phosphorescence Emission Characterization
Phosphorescence, emission from a triplet excited state, is generally weak or not observed for many anthracene derivatives in fluid solutions at room temperature due to efficient non-radiative decay pathways. The study of phosphorescence often requires low temperatures and rigid matrices to minimize quenching processes. Detailed phosphorescence characterization for this compound or closely related structures is not extensively reported in the available literature.
Solvatochromic Effects on Emission Maxima and Intensities
The fluorescence emission of anthracene derivatives can exhibit significant solvatochromism. Changes in solvent polarity can alter the energy gap between the excited and ground states, leading to shifts in the emission maxima. The fluorescence intensity can also be affected by the solvent. For example, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole have demonstrated interesting solvatofluorochromic properties, making them useful for applications sensitive to solvent polarity. nih.govnih.gov It is anticipated that this compound would also exhibit such solvent-dependent fluorescence behavior. The excited state of many open-shell organic molecules, such as verdazyl diradicals, has been shown to possess charge-transfer character, and their relaxation rates are dependent on the solvent. mdpi.com
Excimer and Exciplex Formation: Spectroscopic Signatures and Pathways
The formation of excited-state dimers (excimers) and complexes with other molecules (exciplexes) is a hallmark of many polycyclic aromatic hydrocarbons, including anthracene derivatives. These processes are highly dependent on molecular concentration, solvent polarity, and the steric and electronic nature of the substituents.
Excimer Formation: For anthracene derivatives, excimer formation typically occurs at higher concentrations where the excited-state anthracene moiety can interact with a ground-state counterpart. This interaction leads to the formation of a transient, bound excited-state dimer that is dissociative in the ground state. The spectroscopic signature of excimer formation is the appearance of a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. This new emission band arises from the decay of the excimer to the repulsive ground state. In the case of this compound, the bulky prop-2-ynoate group at the 9-position could sterically hinder the ideal cofacial arrangement required for strong excimer formation. However, studies on di(9-anthryl) bichromophoric compounds have shown that even with substitution, intramolecular excimer formation can occur, suggesting that intermolecular excimers of this compound are plausible at sufficient concentrations. rsc.org
Exciplex Formation: Exciplexes, or excited-state charge-transfer complexes, form between an excited-state molecule (electron donor or acceptor) and a ground-state molecule of a different species (electron acceptor or donor). The formation of an exciplex is characterized by a broad, red-shifted, and structureless emission band that is highly sensitive to solvent polarity. In polar solvents, the charge-separated character of the exciplex is stabilized, leading to a more pronounced red-shift in the emission. For this compound, the anthracene core can act as an electron donor in the excited state. In the presence of suitable electron-accepting molecules in the surrounding medium, exciplex formation could be observed. The prop-2-ynoate group, with its electron-withdrawing character, might slightly modulate the electron-donating ability of the anthracene moiety.
| Process | Spectroscopic Signature | Influencing Factors |
| Excimer Formation | Broad, structureless, red-shifted emission | High concentration, low to medium solvent polarity, steric hindrance |
| Exciplex Formation | Broad, structureless, red-shifted emission | Presence of electron donor/acceptor species, high solvent polarity |
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena
The fluorescence behavior of fluorophores in the aggregated state can differ significantly from that in dilute solutions. Two opposing phenomena, Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ), are of particular interest.
Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including anthracene itself, suffer from ACQ. In the solid state or in aggregates, the close proximity of the aromatic rings facilitates strong π-π stacking interactions, leading to the formation of non-emissive excimers or other quenched states. This results in a significant decrease in the fluorescence quantum yield upon aggregation. Given the propensity of the anthracene core to form excimers, this compound is likely to exhibit ACQ in non-polar solvents and in the solid state if the molecules adopt a cofacial arrangement.
Aggregation-Induced Emission (AIE): In contrast to ACQ, AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. This restriction blocks non-radiative decay pathways, thereby enhancing the radiative decay and leading to strong emission. Several anthracene derivatives have been shown to exhibit AIE, particularly when substituted with bulky groups that prevent strong π-π stacking but promote aggregation. rsc.orgacs.org The this compound molecule, with its substituent at the 9-position, could potentially exhibit AIE. The prop-2-ynoate group may induce a twisted conformation in the aggregated state, inhibiting the formation of quenching excimers and restricting intramolecular vibrations, thus opening up a radiative decay channel. The presence of aldehyde groups on anthracene has been shown to induce AIE properties. researchgate.net
| Phenomenon | Description | Likely Behavior of this compound |
| ACQ | Fluorescence quenching upon aggregation due to excimer formation and π-π stacking. | Possible in crystalline states with parallel stacking. |
| AIE | Fluorescence enhancement upon aggregation due to restriction of intramolecular motion. | Possible if the substituent induces a twisted packing mode in aggregates. rsc.orgacs.orgresearchgate.net |
Ultrafast Excited-State Kinetics and Dynamics
The fate of the excited state of this compound is determined by a series of rapid and competing photophysical processes that occur on the femtosecond to nanosecond timescale.
Time-Resolved Fluorescence and Transient Absorption Spectroscopy
Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques to probe the dynamics of excited states.
Time-Resolved Fluorescence: This technique measures the decay of the fluorescence intensity over time, providing information about the excited-state lifetime. For a simple anthracene derivative in a dilute solution, a monoexponential decay corresponding to the lifetime of the locally excited state would be expected. However, in the presence of competing processes such as excimer/exciplex formation or intramolecular charge transfer, the decay kinetics become more complex and are often described by multi-exponential functions. Each decay component would correspond to a different excited-state species.
Transient Absorption Spectroscopy: This pump-probe technique monitors the change in absorbance of a sample after excitation with a short laser pulse. The resulting transient absorption spectrum provides a "fingerprint" of the excited-state species, including excited-state absorption (ESA), stimulated emission, and ground-state bleaching. For anthracene derivatives, characteristic ESA bands are observed in the visible region. The temporal evolution of these bands can reveal the kinetics of various excited-state processes, such as intersystem crossing to the triplet state, excimer/exciplex formation, and intramolecular relaxation. rsc.orgresearchgate.net
| Technique | Information Obtained | Expected for this compound |
| Time-Resolved Fluorescence | Excited-state lifetimes, multi-exponential decay kinetics indicating multiple species. | Monoexponential decay in dilute, non-polar solution; multi-exponential in the presence of aggregation or interacting species. |
| Transient Absorption | "Fingerprints" of excited states, kinetics of excited-state processes. | Characteristic anthracene ESA, potential for new bands from excimers, exciplexes, or ICT states. rsc.orgresearchgate.net |
Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer, FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that can occur between a photoexcited donor fluorophore and a ground-state acceptor fluorophore in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the relative orientation of the transition dipoles, and the distance between the donor and acceptor.
In the context of this compound, FRET could be relevant in systems where this molecule is paired with a suitable acceptor. The anthracene moiety would act as the donor. The efficiency of this process can be modulated by altering the acceptor or the linking chemistry. In multichromophoric systems containing multiple this compound units, energy hopping (homo-FRET) between identical chromophores could also occur. nih.gov
Intramolecular Charge Transfer (ICT) State Formation and Relaxation
Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This leads to the formation of a highly polar excited state with a large dipole moment. The emission from ICT states is typically broad, structureless, and highly sensitive to the polarity of the solvent, showing a significant red-shift with increasing solvent polarity.
For this compound, the anthracene core can act as the electron donor. The prop-2-ynoate group, while not a very strong acceptor, does possess some electron-withdrawing character due to the alkyne and carbonyl functionalities. Therefore, it is plausible that upon excitation, a degree of ICT could occur from the anthracene ring to the prop-2-ynoate substituent. The extent of this ICT and its influence on the photophysical properties would likely be modest but could be enhanced in highly polar solvents. The formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are perpendicularly oriented, is also a possibility in some donor-acceptor systems and leads to very pronounced solvatochromism.
Vibrational Relaxation and Solvent Reorganization Dynamics
Following photoexcitation to a higher vibrational level of the first excited singlet state (S₁), the molecule undergoes very rapid vibrational relaxation to the lowest vibrational level of S₁. This process typically occurs on the picosecond timescale and involves the dissipation of excess vibrational energy to the surrounding solvent molecules. researchgate.net
Concurrently, the solvent molecules rearrange around the newly formed excited-state dipole of the fluorophore. This process, known as solvent reorganization or solvation dynamics, also occurs on the picosecond timescale. The kinetics of solvent reorganization are dependent on the viscosity and polarity of the solvent. For this compound, the change in dipole moment upon excitation will drive this process. The dynamics of vibrational relaxation and solvent reorganization can be studied using ultrafast spectroscopic techniques and provide valuable insights into the interactions between the fluorophore and its local environment. The fluorescence of anthroyloxy fatty acids has been shown to be sensitive to solvent polarity, indicating the importance of solvent interactions. nih.gov
Computational and Theoretical Studies on Anthracen 9 Yl Methyl Prop 2 Ynoate
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
DFT and its time-dependent extension, TDDFT, are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. dongguk.edu For a molecule like (Anthracen-9-YL)methyl prop-2-ynoate, these calculations would provide fundamental insights into its behavior.
DFT calculations are instrumental in determining the electronic structure of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict the chemical reactivity and electronic properties of a compound. researchgate.netnih.gov
For anthracene (B1667546) derivatives, the HOMO is typically localized on the electron-rich anthracene core, while the LUMO distribution can be influenced by the substituents. In the case of this compound, the prop-2-ynoate group would likely influence the energy and localization of the LUMO. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is a factor in determining the molecule's potential for use in optoelectronic applications. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and based on typical values for similar anthracene derivatives. Actual values would require specific DFT calculations.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -2.73 |
| Energy Gap (eV) | 3.07 |
TDDFT calculations are employed to predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the absorption spectrum. The wavelength of maximum absorption (λmax) corresponds to the transition with the highest probability. researchgate.net
For an anthracene derivative, one would expect characteristic absorption bands corresponding to the π-π* transitions of the anthracene core. researchgate.net The position and intensity of these bands would be modulated by the methyl prop-2-ynoate substituent. Similarly, TDDFT can be used to model the geometry of the first excited state, providing insights into the fluorescence properties and the expected emission spectrum of the molecule.
DFT is a valuable tool for studying the mechanisms of chemical reactions. It can be used to map out the potential energy surface for a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rates. For this compound, one could investigate reactions such as photodimerization, a characteristic reaction of anthracenes, or reactions involving the alkyne functionality of the prop-2-ynoate group. smolecule.com
The three-dimensional structure and conformational flexibility of a molecule are key to its properties. DFT calculations can be used to determine the most stable conformation of this compound by calculating the energies of different spatial arrangements (rotational isomers). Furthermore, these studies can shed light on non-covalent intermolecular interactions, such as C-H···π interactions, which govern how molecules pack in the solid state and influence their bulk properties. nih.govresearchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map can also predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com
Advanced Computational Models (e.g., QM/MM-TDDFT)
For more complex systems, such as the molecule in a solvent or embedded in a biological matrix, more advanced computational models are necessary.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combined with TDDFT can be used to model the behavior of the molecule in a more realistic environment. In this approach, the core molecule of interest (this compound) is treated with a high level of quantum mechanical theory (QM), while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive classical force field (MM). This allows for the study of how the environment affects the excited-state potential energy surfaces, providing a more accurate prediction of photophysical properties like absorption and emission spectra in solution.
Dynamics of Excited-State Processes
Due to a lack of direct computational and theoretical studies on this compound, this section will explore the plausible dynamics of its excited-state processes by drawing parallels with closely related 9-substituted anthracene derivatives and general principles established for the anthracene chromophore. The excited-state behavior of anthracene derivatives is a rich field of study, characterized by a complex interplay of radiative and non-radiative decay pathways, which are highly sensitive to the nature of substituents and the surrounding environment.
Upon absorption of a photon, the anthracene moiety is promoted to an electronically excited singlet state (S₁). The subsequent de-excitation pathways from this locally excited (LE) state are pivotal in defining the photophysical and photochemical properties of the molecule. For anthracene itself, the primary radiationless transition is internal conversion to the ground state, with intersystem crossing to the triplet state being a less significant pathway. nih.gov However, the introduction of a substituent at the 9-position, such as the methyl prop-2-ynoate group, can significantly alter these dynamics.
One of the key processes observed in 9-substituted anthracenes is the potential for photochemical reactions, most notably [4+4] photodimerization. This process is known to occur in related compounds like methyl (2E)-3-(anthracen-9-yl)prop-2-enoate and is driven by the structural reorganization that takes place upon photoexcitation. smolecule.com This suggests that the excited state of this compound is likely photochemically active.
Furthermore, the ester functionality attached to the anthracenyl-methyl core introduces the possibility of photocleavage. Studies on anthracene-9-methanol derived esters have shown that photoexcitation can lead to the release of the corresponding carboxylic acid. researchgate.net This process is often initiated by a heterolytic cleavage of the ester bond from the excited state, forming an ion pair. The stability of this ion pair, and thus the efficiency of the photocleavage, is influenced by both the electronic nature of the anthracene chromophore and the properties of the leaving group. An analogous process for this compound would involve the cleavage of the prop-2-ynoate group.
The presence of the alkyne group in the prop-2-ynoate moiety may also influence the excited-state dynamics. While specific data is scarce, the electronic properties of the alkyne could affect the energy of the excited state and the rates of radiative and non-radiative decay.
The solvent environment is expected to play a crucial role in the excited-state dynamics. For many anthracene derivatives, an increase in solvent polarity can stabilize charge-transfer states and influence the rates of photochemical reactions. nih.gov In the case of this compound, polar solvents could facilitate the formation and separation of the ion pair in a potential photocleavage reaction, thereby increasing its efficiency.
To illustrate the photophysical parameters of related compounds, the following table presents data for some anthracene-9-methanol derived esters. These values provide a benchmark for the potential fluorescence and photoreactivity of this compound.
| Anthracene Derivative | Fluorescence Quantum Yield (Φf) | Quantum Yield of Photoreaction (ΦPR) |
| Anthracene-9-methanol derived ester 1 | 0.01 - 0.09 | 0.067 - 0.426 |
| Anthracene-9-methanol derived ester 2 | Data not available | Data not available |
| Anthracene-9-methanol derived ester 3 | Data not available | Data not available |
| Data sourced from studies on various anthracene-9-methanol derived esters. researchgate.net |
Advanced Research Applications and Future Directions for Anthracen 9 Yl Methyl Prop 2 Ynoate Derivatives
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the anthracene (B1667546) group is highly sensitive to its local chemical environment. This property is harnessed in the design of fluorescent probes and chemical sensors, where the binding of a target analyte modulates the fluorescence output, providing a detectable signal. Derivatives of (Anthracen-9-YL)methyl prop-2-ynoate are promising candidates for such applications, with the propargyl group offering a convenient anchor for the attachment of various recognition moieties.
Selective and Sensitive Detection of Ions (Metal Cations, Anions)
Anthracene-based sensors have demonstrated remarkable selectivity and sensitivity for a range of ionic species. The design of these sensors often involves the strategic placement of ion-binding groups (ionophores) in proximity to the anthracene fluorophore.
Metal Cation Detection: The interaction between a metal cation and the ionophore can lead to changes in the electronic properties of the anthracene core, resulting in a "turn-on" or "turn-off" fluorescent response. For example, anthracene derivatives incorporating thioacetals have been developed as "turn-on" chemodosimeters for mercury(II) ions (Hg²⁺). acs.org The presence of Hg²⁺ catalyzes the hydrolysis of the thioacetal to an aldehyde, which enhances the fluorescence intensity. acs.org Similarly, a Schiff base probe derived from 2-aminoanthracene (B165279) and 2-thiophenecarboxaldehyde has been shown to selectively detect chromium(III) ions (Cr³⁺) with a "turn-on" fluorescence response and a low detection limit of 0.4 μM. nih.govnih.gov The mechanism involves the hydrolysis of the C=N bond, triggered by the binding of Cr³⁺. nih.govnih.gov
The propargyl group of this compound could be functionalized with various metal-chelating ligands, such as crown ethers or nitrogen-containing heterocycles, to create selective sensors for other metal ions.
Anion Detection: The detection of anions by fluorescent sensors often relies on hydrogen bonding interactions. Anthracene derivatives functionalized with urea (B33335) or thiourea (B124793) groups have been shown to act as effective receptors for oxo-anions, with binding events leading to fluorescence quenching. tandfonline.com Multihydroxylated anthracene derivatives have also been synthesized and have demonstrated a selective response to fluoride (B91410) anions (F⁻) through fluorescence quenching, with a limit of detection as low as 2 μM. acs.org The interaction is mediated by hydrogen bonding between the hydroxyl groups and the fluoride ion. acs.org By attaching appropriate hydrogen-bond donating groups to the this compound scaffold via click chemistry, novel anion-selective sensors could be developed.
Table 1: Examples of Anthracene-Based Ion Sensors
| Sensor Type | Target Ion | Response | Detection Limit |
|---|---|---|---|
| Thioacetal Derivative | Hg²⁺ | Turn-on | Not Specified |
| Schiff Base Probe | Cr³⁺ | Turn-on | 0.4 μM |
Sensing of Small Organic Molecules and Biomolecules
The versatility of the anthracene platform extends to the detection of non-ionic species, including small organic molecules and larger biomolecules. The design principles remain similar, involving the integration of a recognition element that selectively interacts with the target analyte.
Derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been synthesized and shown to exhibit sensitive fluorescence responses to changes in solvent polarity and to the presence of strong protic acids like trifluoroacetic acid. rsc.org This solvatofluorochromism makes them useful as probes for the local environment. rsc.org
While specific examples for this compound are not yet reported, its functional handle allows for the incorporation of moieties that can interact with specific small molecules or biomolecules. For instance, coupling the alkyne with an azide-modified cyclodextrin (B1172386) could create a sensor for hydrophobic guest molecules. Similarly, attachment of a biotin (B1667282) group could enable the detection of streptavidin, a protein with a high affinity for biotin. The development of such probes often relies on mechanisms like Förster resonance energy transfer (FRET), intramolecular charge transfer (ICT), and photoinduced electron transfer (PeT). rsc.org
Applications in Chemosensing Methodologies
Beyond simple detection, anthracene-based probes can be integrated into various chemosensing methodologies. For instance, they can be immobilized on solid supports, such as polymers or nanoparticles, to create reusable sensor materials. The development of a simple test paper system for the rapid, naked-eye detection of Cr³⁺ ions using an anthracene-based probe highlights the practical applicability of these sensors. nih.govnih.gov Such systems offer a low-cost and portable alternative to traditional analytical techniques. nih.gov
Functional Materials in Optoelectronics and Polymer Science
The excellent photophysical and electronic properties of anthracene derivatives make them highly attractive for applications in optoelectronics and polymer science. researchgate.net Their high fluorescence quantum yields, good charge carrier mobility, and thermal stability are key attributes for these applications. researchgate.netrsc.org
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) Components
Anthracene derivatives are widely used in the fabrication of OLEDs and OFETs, serving various roles from the active emitting layer to charge-transporting materials. researchgate.netrsc.org
OLEDs: In OLEDs, anthracene derivatives can function as blue emitters, host materials for other dopants, or electron-transporting materials. rsc.orgbohrium.com Fluorinated anthracene derivatives have been developed as deep-blue emitters and host materials, leading to highly efficient OLEDs. bohrium.com Multifunctional materials based on 2-phenylanthracene (B159574) have been synthesized, exhibiting both blue emission in OLEDs with a current efficiency of 1.82 cd A⁻¹ and high hole mobility in OFETs. rsc.org The substitution pattern on the anthracene core significantly influences the electroluminescent performance and thermal stability of the resulting devices. rsc.org
OFETs: The planar structure of anthracene promotes strong intermolecular interactions, which is beneficial for charge transport in OFETs. rsc.org Derivatives of anthracene have been extensively studied as the active semiconductor layer in OFETs. rsc.org For example, 2,6-disubstituted anthracene derivatives have shown promising performance as p-type semiconductors. nih.gov A derivative, 2-(4-octyloxyphenyl)anthracene, has demonstrated a high hole mobility of up to 2.59 cm² V⁻¹ s⁻¹. rsc.org The ability to tune the electronic properties and molecular packing of anthracene derivatives through chemical modification is crucial for optimizing OFET performance. rsc.orgnih.gov
The propargyl ester group of this compound could be used to polymerize the molecule or attach it to a polymer backbone, potentially leading to new processable materials for solution-processed OLEDs and OFETs.
Table 2: Performance of Anthracene Derivatives in Optoelectronic Devices
| Device | Derivative | Role | Performance Metric |
|---|---|---|---|
| OLED | 2-(4-octyloxyphenyl)anthracene | Emitter | Current Efficiency: 1.82 cd A⁻¹ |
Electrochromic Materials and Stimuli-Responsive Systems
Electrochromic materials are substances that change color in response to an electrical potential. While less common than in other applications, anthracene derivatives have been explored for their potential in this area. researchgate.net The reversible redox chemistry of the anthracene core can lead to changes in its absorption spectrum, resulting in a color change.
More broadly, anthracene derivatives can be incorporated into stimuli-responsive systems that react to various external triggers, such as light (photochromism), heat (thermochromism), or mechanical force. frontiersin.org For instance, some anthracene-based systems can undergo reversible photochemical reactions, leading to changes in their structure and properties. nih.gov While specific electrochromic or broadly stimuli-responsive systems based on this compound have not been reported, the adaptable nature of the anthracene core and the reactive alkyne handle provide a foundation for the future design of such "smart" materials.
Architectures for Organic Supercapacitors and Energy Storage
The integration of anthracene derivatives into the architecture of organic supercapacitors represents a promising frontier in energy storage technology. The inherent electrochemical properties, combined with synthetic versatility, make these compounds attractive for developing high-performance energy storage devices. rsc.org
Derivatives of anthracene can serve as the central component in supercapacitor electrodes. The conjugated anthracene framework can form crystalline nanorod structures through π–π stacking, while the delocalized electrons are thought to participate in reversible redox reactions that contribute to the electrode's pseudocapacitance. rsc.org By linking the anthracene core to various functional groups, it is possible to tune the energy gaps and redox potentials of the electrode materials. rsc.org
One significant approach involves the creation of conjugated microporous polymers (CMPs) that incorporate anthracene units. These polymers offer a combination of a π-conjugated skeleton, which facilitates charge transport, and persistent microporosity, which provides a large surface area for ion adsorption. For instance, CMPs synthesized through a Suzuki cross-coupling reaction, linking anthracene moieties with other aromatic units like triphenylamine, have demonstrated notable thermal stability and promising electrochemical performance. mdpi.comnih.gov
The performance of these anthracene-based materials in energy storage applications is a key area of research. Asymmetric supercapacitors constructed with cathodes made from a composite of an anthracene derivative and polyaniline have shown excellent electrochemical performance. When utilizing an ionic liquid electrolyte, such devices can achieve a wide voltage window, high cycling stability, and significant energy density. rsc.org
Another innovative strategy involves the in-situ formation of redox-active species within a conductive matrix. For example, anthracene can be electrochemically oxidized to anthraquinone (B42736) within the nanopores of activated carbon. This process creates a hybrid material where the anthraquinone provides high performance as an anode for aqueous electrochemical capacitors due to its reversible redox reactions. acs.org
Furthermore, non-covalent modification of graphene with anthracene derivatives, such as 9-anthracene carboxylic acid, has been shown to yield electrode materials with high specific capacitance and good cycling stability. rsc.org
Table 1: Electrochemical Performance of Anthracene-Based Materials in Supercapacitors
| Anthracene-Based Material | Specific Capacitance | Energy Density | Power Density | Cycling Stability | Reference |
|---|---|---|---|---|---|
| tert-butyl-ethylene-ketone-anthracene/polyaniline composite | - | 30 W h kg⁻¹ | 620 W kg⁻¹ | High | rsc.org |
| Anthracene-Triphenylamine Conjugated Microporous Polymer (An-Ph-TPA CMP) | 116 F g⁻¹ | - | - | 97% retention after 5000 cycles | mdpi.comnih.gov |
Note: The performance metrics are highly dependent on the specific device configuration and testing conditions.
Fabrication of Functional Polymeric Materials via Monomer Incorporation
The prop-2-ynoate group in this compound provides a reactive site for polymerization, enabling its incorporation as a monomer into various polymer backbones. This allows for the fabrication of functional polymeric materials where the unique properties of the anthracene moiety, such as fluorescence and photochemical reactivity, are imparted to the bulk material.
A well-established method for creating such materials is suspension polymerization. This technique can be used to synthesize porous copolymers by reacting an anthracene-based monomer with various co-monomers in the presence of a porogenic solvent. While direct polymerization of this compound is a subject for further research, studies on analogous anthracene-containing monomers, such as 9,10-bis(methacryloyloxymethyl)anthracene (BMA), provide a clear blueprint for this process.
In a typical synthesis, the anthracene-based monomer is copolymerized with cross-linking co-monomers. The choice of co-monomer and porogen has a significant impact on the properties of the resulting polymer, particularly its porous structure. The use of different co-monomers allows for the introduction of various functional groups, which in turn influences the types of interactions the material can have, for example, in adsorption applications.
The resulting polymeric microspheres often exhibit a well-developed internal structure with a high specific surface area. The incorporation of the anthracene unit not only provides functionality but also contributes to the thermal stability of the polymer. A key feature of these materials is their fluorescence under UV radiation, a direct consequence of the embedded anthracene moieties. This property makes them suitable for applications such as thermally resistant fluorescent sensors.
Table 2: Properties of Porous Copolymers Based on an Anthracene Derivative (BMA) with Different Co-monomers
| Co-monomer | Porogen | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|---|
| Divinylbenzene (DVB) | Toluene | 289 | 0.58 | 8.0 |
| Divinylbenzene (DVB) | Chlorobenzene | 311 | 0.65 | 8.4 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Toluene | 134 | 0.44 | 13.1 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Chlorobenzene | 203 | 0.36 | 7.1 |
| Trimethylolpropane Trimethacrylate (TRIM) | Toluene | 415 | 0.73 | 7.0 |
Data is analogous, based on the polymerization of 9,10-bis(methacryloyloxymethyl)anthracene (BMA).
Fundamental Contributions to Photochemistry and Polymer Chemistry
The anthracene moiety is a cornerstone in the study of photochemistry and has made fundamental contributions to polymer chemistry, primarily through its characteristic [4+4] photocycloaddition reaction. mdpi.com When exposed to UV light, typically at wavelengths greater than 300 nm, two anthracene molecules can dimerize, forming a covalent bond between their central rings. researchgate.net This process is reversible; the dimer can be cleaved back to the original anthracene monomers by irradiation with shorter wavelength UV light (<300 nm) or by heating. researchgate.net
This reversible photodimerization is a key principle in the design of photoresponsive and "smart" materials. When anthracene units are incorporated into polymer chains, this reaction can be used to create photo-reversible cross-links. This allows for the precise control over the polymer's properties, such as its solubility, swelling behavior, and mechanical strength, using light as an external stimulus. acs.org This has led to the development of materials for applications like self-healing polymers, where damage can be repaired by exposure to light and/or heat, and for creating single-chain polymer nanoparticles where the folding is controlled by light. mdpi.comsemanticscholar.org
The intrinsic fluorescence of the anthracene core is another fundamental aspect that has been widely exploited. Anthracene-based compounds are known for their strong blue fluorescence, making them excellent building blocks for fluorescent probes and sensors. researchgate.net The photophysical properties of anthracene derivatives, including their absorption and emission spectra, are highly sensitive to their chemical environment and the substituents attached to the anthracene ring. This allows for the rational design of molecules with specific optical properties for a wide range of applications. mdpi.com
Emerging Research Areas and Unexplored Potentials
The unique combination of properties offered by the this compound framework opens up a plethora of emerging research areas and as-yet-unexplored potentials. The future directions for this class of compounds are likely to be diverse and impactful.
In the realm of organic electronics , anthracene derivatives have long been studied for their potential in organic light-emitting diodes (OLEDs), particularly as efficient deep-blue emitters. acs.orgbohrium.commdpi.com The high fluorescence quantum yield and good charge carrier mobility of the anthracene core make it an ideal candidate for these applications. researchgate.net Further research into polymers derived from this compound could lead to new materials for flexible displays and solid-state lighting. There is also significant potential in the areas of organic field-effect transistors (OFETs) and organic solar cells. researchgate.net
Biomedical applications represent another exciting frontier. The fluorescent nature of the anthracene moiety makes it suitable for use in bioimaging and as a component in fluorescent probes for detecting specific biological molecules or changes in the cellular environment. mdpi.com Additionally, the ability of anthracene derivatives to generate reactive oxygen species upon light activation suggests potential applications in photodynamic therapy for the treatment of cancer and other diseases. mdpi.com
The development of advanced functional materials is a broad area where anthracene derivatives are expected to continue to make a significant impact. The reversible photochemical properties of the anthracene core are being explored for the creation of materials with tunable properties, such as photo-switchable surfaces and materials for high-density data storage. researchgate.net The incorporation of anthracene derivatives into metallacycles and metallacages is an emerging field that could lead to new materials for molecular sensing, catalysis, and light harvesting.
Finally, the field of chemosensors is a promising area of application. The fluorescence of anthracene derivatives can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective sensors. For example, flexible electrochemical sensors based on graphite (B72142) nanowalls have been developed for the detection of anthracene itself, highlighting the potential for creating sensors for a wide range of chemical species. mdpi.com
The continued exploration of the synthesis of new anthracene derivatives and the investigation of their properties will undoubtedly lead to new discoveries and applications in these and other fields. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
